BenchChemオンラインストアへようこそ!

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

medicinal chemistry physicochemical property basicity

N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine (CAS 296276-41-0), also known as N-methyl-2-trifluoromethylbenzylamine, is a secondary benzylamine derivative characterized by an ortho-trifluoromethyl group on the aromatic ring and an N-methyl substituent. This structural arrangement confers distinct physicochemical properties compared to its primary amine and regioisomeric analogs.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 296276-41-0
Cat. No. B1271240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
CAS296276-41-0
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C9H10F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5,13H,6H2,1H3
InChIKeyGKOKBYDWCYRBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine (CAS 296276-41-0) as a Specialized Ortho-Substituted Benzylamine Building Block


N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine (CAS 296276-41-0), also known as N-methyl-2-trifluoromethylbenzylamine, is a secondary benzylamine derivative characterized by an ortho-trifluoromethyl group on the aromatic ring and an N-methyl substituent. This structural arrangement confers distinct physicochemical properties compared to its primary amine and regioisomeric analogs . The compound is commercially available with typical purities of 95-98% and finds primary application as a versatile intermediate in medicinal chemistry and organic synthesis .

Why N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine (296276-41-0) Cannot Be Casually Substituted with Isomeric or Primary Amine Analogs


The ortho-trifluoromethyl group combined with the N-methyl substitution in 296276-41-0 imparts a unique steric and electronic profile that differentiates it from primary amine analogs (e.g., 2-(trifluoromethyl)benzylamine, CAS 3048-01-9) and regioisomers (e.g., meta- or para-substituted derivatives) . These structural variations translate into measurable differences in basicity (pKa), lipophilicity (LogP), and reactivity, which directly influence synthetic outcomes and downstream biological performance . The following quantitative evidence demonstrates why direct substitution without experimental validation can lead to divergent physicochemical behavior and compromised synthetic utility.

Quantitative Differentiation of N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine (296276-41-0) from Closest Analogs


Elevated Basicity (pKa) Relative to Primary Amine Analog

The N-methyl substitution significantly increases the basicity of the amine compared to the primary amine analog. The predicted pKa of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is 9.23±0.10 , whereas the primary amine analog, 2-(trifluoromethyl)benzylamine (CAS 3048-01-9), has a predicted pKa of 8.27±0.10 .

medicinal chemistry physicochemical property basicity

Increased Lipophilicity (LogP) Compared to Primary Amine Analog

The N-methyl group increases the lipophilicity of the compound, as evidenced by computed LogP values. The ACD/LogP for N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is 2.09 , while the primary amine analog, 2-(trifluoromethyl)benzylamine, has a reported LogP of approximately 1.66 .

medicinal chemistry lipophilicity drug design

Distinct Physicochemical Profile vs. Regioisomeric N-Methyl Analogs

The ortho-substitution pattern in 296276-41-0 results in a slightly lower predicted boiling point (176.4±35.0 °C at 760 mmHg ) compared to the meta-substituted analog, N-methyl-3-(trifluoromethyl)benzylamine (177.9±35.0 °C at 760 mmHg ), and a lower density (1.149±0.06 g/cm³ vs. 1.149±0.06 g/cm³ (identical within error)). More significantly, the pKa of the ortho isomer (9.23) differs from that of the para isomer (8.60 for 4-(trifluoromethyl)benzylamine ).

physicochemical property regioisomer structure-activity relationship

Validated Utility as a Key Intermediate in Patent-Protected Therapeutic Programs

The compound has been explicitly employed as a synthetic building block in multiple patent applications, including WO2023146897A1 (HSD17B13 inhibitors for liver disease) [1] and WO2018132372A1 (NAMPT activators) [2]. While not a direct biological activity comparison, this documented use in proprietary drug discovery programs demonstrates its established role as a privileged scaffold for generating novel bioactive molecules.

medicinal chemistry patent building block HSD17B13 NAMPT

Optimal Application Scenarios for N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine (296276-41-0) Based on Quantitative Differentiation


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring Enhanced Basicity and Lipophilicity

When designing fragment libraries or lead optimization campaigns where increased basicity (ΔpKa ≈ +0.96 over primary amine analog) and higher lipophilicity (ΔLogP ≈ +0.43 to +0.84) are desirable, N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine provides a measurable advantage over the primary amine analog 2-(trifluoromethyl)benzylamine . Its distinct protonation state at physiological pH can alter binding interactions and pharmacokinetic properties.

Organic Synthesis: Amide Bond Formation with Differentiated Reactivity

The increased basicity of the secondary amine (pKa 9.23) relative to the primary amine (pKa 8.27) can be exploited in selective acylation reactions. The N-methyl group also reduces the nucleophilicity of the amine, potentially allowing for chemoselective transformations where over-acylation of a primary amine would be problematic.

Process Chemistry: Distillation Purification with Predictable Boiling Point

The predicted boiling point of 176.4±35.0 °C at 760 mmHg for 296276-41-0 is slightly lower than that of the meta-substituted isomer (177.9±35.0 °C) . While the difference is modest, it can inform purification strategies and solvent selection in large-scale syntheses, particularly when separating from closely related impurities.

Patent-Driven Medicinal Chemistry: Synthesis of HSD17B13 Inhibitors and NAMPT Activators

For research groups working in the areas of non-alcoholic fatty liver disease (NAFLD) or metabolic disorders, the documented use of this compound as a building block in patent applications WO2023146897A1 (HSD17B13) [1] and WO2018132372A1 (NAMPT) [2] provides a direct precedent for its incorporation into novel chemical series. Procuring this exact intermediate ensures consistency with disclosed synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.